Cas no 107263-95-6 (N-Fluoropyridinium Trifluoromethanesulfonate)

N-Fluoropyridinium Trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
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- 1-FLUOROPYRIDINIUM TRIFLATE
- N-FLUOROPYRIDINIUM TRIFLATE
- N-FLUOROPYRIDINIUM TRIFLUOROMETHANESULFONATE
- N-FLUOROPYRIDINIUM TRIFLUOROMETHANESULPHONATE
- 1-FLUOROPYRIDINIUM TRIFLUOROMETHANESULFONATE
- PYRIDINIUM,1-FLUORO-TRIFLUOROMETHANESULFONIC ACID(1:1)
- Pyridinium, 1-fluoro-, salt with trifluoromethanesulfonic acid (1:1)
- 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
- 1-fluoropyridin-1-ium,trifluoromethanesulfonate
- 1-FLUOROPYRIDINIUM TRIFLATE, TECH
- N-Fluoropyridinium triflate,95%
- 1-Fluoropyridinium triflate 99%
- N-FluoropyridiniuM triflate, 95% 500MG
- N-Fluoropyridiniumtrifluoromethanesulphonate99%
- 1-FLUOROPYRIDINIUMTRIFLATE
- 1-fluoropyridin-1-ium; trifluoromethanesulfonate
- KSC182S3J
- JFZMMCYRTJBQQI-UHFFFAOYSA-M
- SBB100226
- PC4202
- HCH0026866
- triflu
- N-Fluoropyridinium Trifluoromethanesulfonate
-
- MDL: MFCD00013458
- インチ: 1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
- InChIKey: JFZMMCYRTJBQQI-UHFFFAOYSA-M
- ほほえんだ: S(C(F)(F)F)(=O)(=O)[O-].F[N+]1C=CC=CC=1
- BRN: 4222821
計算された属性
- せいみつぶんしりょう: 246.99300
- どういたいしつりょう: 246.993
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.5
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色または灰色粉末
- 密度みつど: 1.5493 (estimate)
- ゆうかいてん: 185-186 °C (lit.)
- ふってん: 162 °C at 760 mmHg
- フラッシュポイント: 226 ºC ( 438.80 ºF)
- すいようせい: Reacts with water.
- PSA: 69.46000
- LogP: 1.83890
- かんど: Moisture Sensitive
- ようかいせい: 水と反応する
N-Fluoropyridinium Trifluoromethanesulfonate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 35
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:10-21
-
危険物標識:
- 包装等級:II
- 危険レベル:8
- 包装グループ:III
- ちょぞうじょうけん:0-6°C
- セキュリティ用語:8
- リスク用語:R35
- 包装カテゴリ:II
- 危険レベル:8
N-Fluoropyridinium Trifluoromethanesulfonate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-Fluoropyridinium Trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WY366-200mg |
N-Fluoropyridinium Trifluoromethanesulfonate |
107263-95-6 | 97% | 200mg |
¥83.0 | 2022-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F57320-10g |
1-Fluoropyridinium triflate |
107263-95-6 | 10g |
¥939.0 | 2021-09-09 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156745-250mg |
N-Fluoropyridinium Trifluoromethanesulfonate |
107263-95-6 | >96.0% | 250mg |
¥61.90 | 2023-09-02 | |
Fluorochem | 006362-1g |
1-Fluoropyridinium triflate |
107263-95-6 | 96% | 1g |
£26.00 | 2022-03-01 | |
Fluorochem | 006362-5g |
1-Fluoropyridinium triflate |
107263-95-6 | 96% | 5g |
£113.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156745-25G |
N-Fluoropyridinium Trifluoromethanesulfonate |
107263-95-6 | >96.0% | 25g |
¥875.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0327-25G |
1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] |
107263-95-6 | >96.0%(T) | 25g |
¥2295.00 | 2023-09-08 | |
eNovation Chemicals LLC | D954961-25g |
1-Fluoropyridinium Triflate |
107263-95-6 | 96.0% | 25g |
$185 | 2024-06-07 | |
TRC | F598260-500mg |
N-Fluoropyridinium Trifluoromethanesulfonate |
107263-95-6 | 500mg |
$ 80.00 | 2022-06-04 | ||
Matrix Scientific | 189345-25g |
1-Fluoropyridinium trifluoromethanesulfonate |
107263-95-6 | 25g |
$450.00 | 2023-09-07 |
N-Fluoropyridinium Trifluoromethanesulfonate 関連文献
-
Fateh V. Singh,Thomas Wirth Catal. Sci. Technol. 2019 9 1073
-
Ningbo Li,Yuxin Wang,Shuo Gu,Chuqian Hu,Qian Yang,Zhaohui Jin,Wen-Tao Ouyang,Jie Qiao,Wei-Min He Org. Biomol. Chem. 2023 21 370
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Neshat Rozatian,Ian W. Ashworth,Graham Sandford,David R. W. Hodgson Chem. Sci. 2018 9 8692
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Damian E. Yerien,Sergio Bonesi,Al Postigo Org. Biomol. Chem. 2016 14 8398
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Kenta Rakumitsu,Miho Fujii,Sotaro Kusumoto,Shoko Kikkawa,Isao Azumaya,Akihiro Yokoyama RSC Adv. 2022 12 26411
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Benito Alcaide,Pedro Almendros,Teresa Martínez del Campo,Laura Martín,Guillermo Palop,Mireia Toledano-Pinedo Org. Chem. Front. 2019 6 2447
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Ke Yang,Shengfei Dai,Zhi Li,Zhengyi Li,Xiaoqiang Sun Org. Chem. Front. 2021 8 4974
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Benito Alcaide,Pedro Almendros,Teresa Martínez del Campo,Laura Martín,Guillermo Palop,Mireia Toledano-Pinedo Org. Chem. Front. 2019 6 2447
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Long-Yong Xie,Jie Qu,Sha Peng,Kai-Jian Liu,Zheng Wang,Man-Hua Ding,Yi Wang,Zhong Cao,Wei-Min He Green Chem. 2018 20 760
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Qiang Gu,Esmail Vessally RSC Adv. 2020 10 16756
N-Fluoropyridinium Trifluoromethanesulfonateに関する追加情報
Comprehensive Guide to N-Fluoropyridinium Trifluoromethanesulfonate (CAS No. 107263-95-6): Properties, Applications, and Innovations
N-Fluoropyridinium Trifluoromethanesulfonate (CAS No. 107263-95-6) is a highly specialized fluorinating reagent widely recognized in synthetic organic chemistry for its unique reactivity and efficiency. This compound, often abbreviated as NFPT, belongs to the class of N-fluoropyridinium salts and is valued for its ability to introduce fluorine atoms into organic molecules under mild conditions. Its molecular structure combines a pyridinium core with a trifluoromethanesulfonate counterion, enhancing its solubility and stability in various solvents.
In recent years, the demand for fluorinated compounds has surged due to their applications in pharmaceuticals, agrochemicals, and materials science. N-Fluoropyridinium Trifluoromethanesulfonate has emerged as a key reagent in this context, particularly for the synthesis of fluorinated heterocycles and aryl fluorides. Researchers and industry professionals frequently search for terms like "fluorination reagents comparison", "mild fluorination methods", and "CAS 107263-95-6 applications", reflecting the growing interest in efficient and selective fluorination techniques.
The compound's mechanism of action involves the transfer of an electrophilic fluorine atom to nucleophilic substrates, making it ideal for reactions where traditional fluorinating agents like elemental fluorine or xenon difluoride are too harsh or impractical. This property aligns with the current trend toward green chemistry and sustainable synthesis, as NFPT minimizes byproduct formation and reduces energy consumption. Searches for "eco-friendly fluorination" and "safe fluorinating agents" highlight the importance of such advancements in modern laboratories.
One of the standout features of N-Fluoropyridinium Trifluoromethanesulfonate is its compatibility with a broad range of functional groups, including sensitive moieties like esters, amides, and ketones. This versatility has led to its adoption in the synthesis of complex molecules, such as fluorinated APIs (Active Pharmaceutical Ingredients) and liquid crystal materials. Keywords like "fluorinated drug synthesis" and "high-value fluorochemicals" are frequently associated with this reagent, underscoring its industrial relevance.
From a technical perspective, CAS 107263-95-6 exhibits excellent thermal stability and can be stored under inert conditions for extended periods without significant degradation. Its crystalline form ensures easy handling and accurate dosing, which is critical for reproducibility in research and manufacturing. These attributes address common user queries such as "stable fluorination reagents" and "handling N-fluoropyridinium salts", making it a preferred choice for chemists.
Innovations in fluorination chemistry continue to drive interest in N-Fluoropyridinium Trifluoromethanesulfonate. Recent studies explore its use in flow chemistry setups and catalytic fluorination, further expanding its utility. The compound's role in late-stage fluorination—a strategy to modify drug candidates late in the synthesis process—has also gained traction, as evidenced by searches for "C-H fluorination techniques" and "medicinal chemistry fluorination".
In summary, N-Fluoropyridinium Trifluoromethanesulfonate (CAS No. 107263-95-6) represents a cornerstone of modern fluorination methodologies. Its balance of reactivity, selectivity, and practicality positions it at the forefront of synthetic chemistry, addressing both academic and industrial needs. As the demand for fluorinated compounds grows, this reagent will undoubtedly remain a topic of keen interest and innovation.
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